2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride
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Overview
Description
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride is a synthetic organic compound that belongs to the quinazoline class. This compound is characterized by the presence of a quinazoline core structure, substituted with a 2-chlorophenyl group and a 4-iodophenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through cyclization reactions involving appropriate reagents such as formamide or orthoesters.
Substitution Reactions: The 2-chlorophenyl and 4-iodophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of 2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride may involve:
Batch Reactors: Utilizing large-scale batch reactors to carry out the multi-step synthesis with precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability, allowing for continuous production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives with modified phenyl groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a kinase inhibitor, targeting specific enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine involves:
Molecular Targets: The compound targets specific kinases, enzymes that play a crucial role in cellular signaling and regulation.
Pathways Involved: By inhibiting these kinases, the compound can disrupt signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine: Similar structure but with a bromine atom instead of iodine.
2-(2-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine: Similar structure but with a fluorine atom instead of iodine.
2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClIN3.ClH/c21-17-7-3-1-5-15(17)19-24-18-8-4-2-6-16(18)20(25-19)23-14-11-9-13(22)10-12-14;/h1-12H,(H,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWRFYPGQYENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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